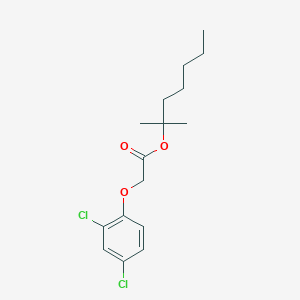
2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate is a synthetic chemical compound belonging to the family of phenoxy herbicides. It is primarily used as a broad-spectrum herbicide to control broad-leaved weeds in various agricultural and non-agricultural settings . The compound is known for its selective action, targeting dicotyledonous plants while sparing monocotyledonous crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-methylheptan-2-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid and 2-methylheptan-2-ol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids and other oxidized products.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and 2-methylheptan-2-ol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate has several scientific research applications:
Agricultural Chemistry: Used as a herbicide to control broad-leaved weeds in crops such as wheat, maize, and rice.
Environmental Science: Studied for its environmental fate and impact on soil and water ecosystems.
Toxicology: Investigated for its effects on non-target organisms, including potential genotoxic and reproductive effects.
Pharmacology: Explored for its potential as a lead compound in the development of new herbicidal agents.
Mechanism of Action
The herbicidal action of 2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate is primarily due to its ability to mimic natural auxins, which are plant hormones that regulate growth. The compound is absorbed by the plant and transported to the meristematic tissues, where it induces uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and transport carriers, which are involved in the perception and signal transduction of the herbicide .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl (2,4-dichlorophenoxy)acetate: Another ester of 2,4-dichlorophenoxyacetic acid, used as a herbicide with similar properties.
2-Methyl-4-chlorophenoxyacetic acid: A related phenoxy herbicide with a different substitution pattern on the aromatic ring.
Uniqueness
2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate is unique due to its specific alkyl chain, which influences its absorption, translocation, and overall herbicidal activity. The presence of the 2-methylheptan-2-yl group enhances its lipophilicity, allowing for better penetration into plant tissues compared to other similar compounds .
Properties
CAS No. |
189033-24-7 |
|---|---|
Molecular Formula |
C16H22Cl2O3 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-methylheptan-2-yl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H22Cl2O3/c1-4-5-6-9-16(2,3)21-15(19)11-20-14-8-7-12(17)10-13(14)18/h7-8,10H,4-6,9,11H2,1-3H3 |
InChI Key |
BHMBSPOIGKCHOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



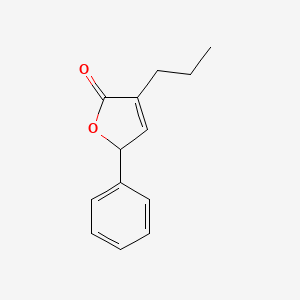
![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
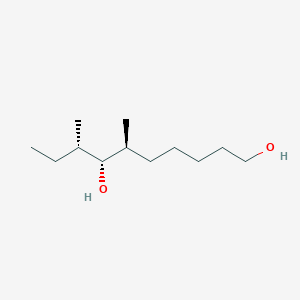
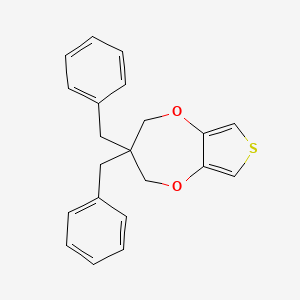

![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
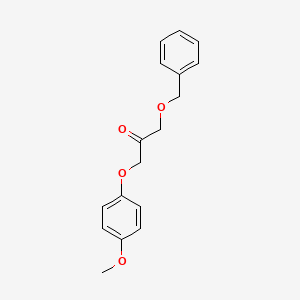
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
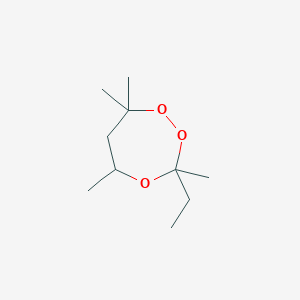

![3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol](/img/structure/B14245828.png)
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
